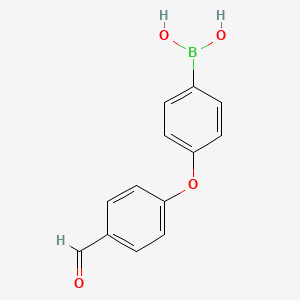

4-(4-Formylphenoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Formylphenoxy)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its stability and ability to form dimers and cyclic trimeric anhydrides, which makes it a valuable component in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenoxy)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-bromobenzaldehyde.

Acetalization: The aldehyde group is acetalized using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.

Grignard Reaction: The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound.

Reaction with Tri-n-butyl Borate: This leads to the protected aryl boronic ester, which after acidic work-up, yields the target product in 78% yield.

An alternative method involves the use of 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate, which is more cost-effective and yields the product in high purity .

Industrial Production Methods

Industrial production methods often involve the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Formylphenoxy)phenylboronic acid undergoes various types of reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: 4-(4-Formylphenoxy)benzoic acid.

Reduction: 4-(4-Hydroxyphenoxy)phenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Applications De Recherche Scientifique

Overview

4-(4-Formylphenoxy)phenylboronic acid is characterized by its boronic acid functional group, which allows for the formation of reversible covalent bonds with diols. This property enhances its potential as a pharmaceutical agent and makes it valuable in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including biphenyl compounds and other biaryl structures. The compound acts as a reagent that undergoes transmetalation with palladium catalysts, leading to the coupling of aryl halides and boronic acids .

Table: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds | Various biaryl derivatives |

| Oxidation | Converts aldehyde to carboxylic acid | 4-(4-Formylphenoxy)benzoic acid |

| Reduction | Reduces aldehyde to alcohol | 4-(4-Hydroxyphenoxy)phenylboronic acid |

| Substitution | Participates in coupling reactions | Diverse aryl compounds depending on partners |

Medicinal Chemistry

Enzyme Inhibition and Antimicrobial Activity

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against serine proteases. This characteristic positions it as a potential therapeutic agent in treating various diseases, including cancer. Its derivatives have shown significant antiproliferative activity against cancer cell lines by inducing cell cycle arrest and apoptosis .

Furthermore, studies have demonstrated its antimicrobial properties, showing effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans. The compound's Minimum Inhibitory Concentration (MIC) values suggest it may serve as a novel antibacterial agent .

Industrial Applications

Stabilizer in Enzyme Formulations

In industrial settings, this compound is utilized as an enzyme stabilizer, particularly for proteases and lipases in liquid detergent formulations. Incorporating this compound can enhance the stability and hydrolytic activity of enzymes over time, improving the efficacy of detergent products .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenylboronic acids, including this compound. Results indicated moderate to high activity against Aspergillus niger and Bacillus cereus, suggesting potential applications in treating infections caused by these pathogens .

- Cancer Treatment Research : Investigations into the antiproliferative effects of phenylboronic acids revealed that derivatives could significantly inhibit cancer cell growth. The mechanism involves disrupting cellular pathways related to proliferation and apoptosis, making these compounds promising candidates for further development in cancer therapies .

- Glucose-Dependent Insulin Delivery Systems : Research has explored using this compound in insulin-loaded nanoparticles for glucose-responsive drug delivery systems. The findings highlight its potential to enhance insulin release based on glucose concentration, indicating significant implications for diabetes management .

Mécanisme D'action

The mechanism of action of 4-(4-Formylphenoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it an effective enzyme inhibitor and stabilizer. The compound interacts with the active sites of enzymes, inhibiting their activity and stabilizing their structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Formylphenylboronic acid: Similar in structure but with the formyl group in the meta position.

4-Formylphenylboronic acid: Lacks the phenoxy group, making it less versatile in certain reactions.

Uniqueness

4-(4-Formylphenoxy)phenylboronic acid is unique due to its ability to form stable dimers and cyclic trimeric anhydrides, which enhances its stability and reactivity in various chemical reactions. Its phenoxy group also provides additional sites for functionalization, making it more versatile compared to similar compounds .

Activité Biologique

4-(4-Formylphenoxy)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property enhances its potential as a pharmaceutical agent. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with cellular components. The boronic acid moiety can interact with various biomolecules, influencing cellular pathways involved in proliferation and apoptosis. Key mechanisms include:

- Inhibition of Enzymatic Activity : The boronic acid group can inhibit enzymes such as serine proteases, which are crucial for various physiological processes.

- Antiproliferative Effects : Studies have shown that derivatives of phenylboronic acids exhibit significant antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Anticancer Activity

A study evaluating the antiproliferative potential of phenylboronic acid derivatives, including this compound, demonstrated promising results across several cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 44.6 | Induces G2/M phase arrest |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 18.0 | Apoptosis via caspase activation |

| 3-Morpholino-5-fluorobenzoxaborole | MCF7 (Breast) | >200 | Cell cycle arrest |

The data indicates that the introduction of the formyl group at the para position significantly enhances biological activity compared to other modifications .

Enzyme Inhibition

Research has also highlighted the role of this compound in inhibiting enzymes involved in metabolic pathways. For instance, it has been shown to inhibit intestinal serine proteases effectively, suggesting its potential use in drug delivery systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the phenyl ring significantly influence biological activity. For example, substituents at the para position enhance binding affinity and biological efficacy compared to ortho or meta substitutions .

Propriétés

IUPAC Name |

[4-(4-formylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBLMRMYVGRDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.